BENGHE Foundational & Exploratory

Check Availability & Pricing

Sacibertinib: A Technical Guide to its Discovery
and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sacibertinib

Cat. No.: B10830820

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible dual inhibitor of
epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2
(HER2). Developed by Tianjin Hemay Pharmaceutical Technology Co., Ltd., it represents a
promising therapeutic agent for HER2-positive cancers. This document provides a
comprehensive overview of the discovery, mechanism of action, and clinical development of
Sacibertinib, with a focus on the technical details relevant to researchers and drug
development professionals.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are well-
established drivers of oncogenesis in a variety of solid tumors. Overexpression or activating
mutations of these receptors lead to constitutive activation of downstream signaling pathways,
promoting cell proliferation, survival, and metastasis. While targeted therapies against EGFR
and HER2 have revolutionized cancer treatment, acquired resistance remains a significant
clinical challenge. Sacibertinib was developed as a novel irreversible tyrosine kinase inhibitor
(TKI) to potently and selectively target both EGFR and HERZ2, offering a potential strategy to
overcome resistance and improve patient outcomes.
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Discovery and Preclinical Development

While specific details regarding the initial lead discovery and optimization of Sacibertinib are
not extensively published in publicly available literature, it is understood to be a quinazoline
derivative, a chemical scaffold known to be effective for kinase inhibition. The development by
Tianjin Hemay Pharmaceutical Technology Co., Ltd. likely involved a structure-activity
relationship (SAR) campaign to optimize potency, selectivity, and pharmacokinetic properties.

In Vitro Activity

Sacibertinib has demonstrated potent inhibitory activity against both EGFR and HER2 kinases
in preclinical studies.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Sacibertinib

Target IC50 (nmoliL)
EGFR/HER1 0.4[1]
HER2 2.9[1]

IC50: Half-maximal inhibitory concentration.

Preclinical studies have shown that Sacibertinib exhibits anti-tumor activity in various in vitro
models, though specific growth inhibition (GI50) data across a panel of cell lines is not readily
available in the public domain.[1]

In Vivo Efficacy

Sacibertinib has demonstrated anti-tumor activity in in vivo xenograft models.[1] However,
detailed public data on the specific models, dosing regimens, and tumor growth inhibition are
limited.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Sacibertinib are not
extensively published. However, standard methodologies for such investigations are described
below.
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Kinase Inhibition Assay (General Protocol):

e Recombinant human EGFR and HERZ2 kinase domains are incubated with a specific
substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

o Sacibertinib at varying concentrations is added to the reaction mixture.
e The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

e The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically
using methods like ELISA, fluorescence polarization, or radiometric assays.

» |IC50 values are calculated by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration.

Cell Proliferation Assay (General Protocol):

o Cancer cell lines with known EGFR and/or HER2 expression are seeded in 96-well plates
and allowed to adhere overnight.

o Cells are treated with a range of concentrations of Sacibertinib or a vehicle control.

o After a defined incubation period (e.g., 72 hours), cell viability is assessed using a
colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

e The concentration of Sacibertinib that inhibits cell growth by 50% (GI50) is determined by
plotting the percentage of cell growth inhibition against the drug concentration.

In Vivo Xenograft Study (General Protocol):

e Human tumor cells (e.g., from a HER2-positive breast cancer cell line) are implanted
subcutaneously into immunocompromised mice.

e Once tumors reach a palpable size, mice are randomized into treatment and control groups.

o Sacibertinib is administered orally at various dose levels and schedules. The control group
receives a vehicle.
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e Tumor volume is measured regularly with calipers throughout the study.
e At the end of the study, tumors are excised and weighed.

e The percentage of tumor growth inhibition is calculated for each treatment group relative to
the control group.

Mechanism of Action

Sacibertinib is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-
binding pocket of EGFR and HER2.[2] This irreversible binding leads to a sustained blockade
of receptor autophosphorylation and subsequent downstream signaling.

Signaling Pathways

By inhibiting EGFR and HER2, Sacibertinib is expected to block key downstream signaling
pathways, including the PISK/Akt/mTOR and MAPK/ERK pathways, which are critical for cell
proliferation and survival.
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Caption: Sacibertinib inhibits EGFR and HER2, blocking downstream PI3K/Akt/mTOR and
MAPK/ERK signaling pathways.
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Clinical Development

Sacibertinib has undergone several clinical trials, primarily in patients with HER2-positive
breast cancer.

Phase | Study in HER2-Positive Advanced Breast Cancer
(NCT02476539)

This first-in-human, dose-escalation study evaluated the safety, tolerability, pharmacokinetics,
and preliminary anti-tumor activity of Sacibertinib in heavily pretreated patients with HER2-
positive advanced breast cancer.[1]

Table 2: Summary of Phase | Study (NCT02476539) of Single-Agent Sacibertinib

Parameter Value

Heavily pretreated HER2-positive advanced

Patient Population
breast cancer

Dose Escalation 50 mg QD to 600 mg QD; 300 mg BID

Maximum Tolerated Dose (MTD) Not reached for QD dosing

Diarrhea, vomiting, nausea, decreased
Key Adverse Events

appetite[1]
Objective Response Rate (ORR) 14.3%][1]
Disease Control Rate (DCR) 46.4%][1]
Median Progression-Free Survival (PFS) 3.98 months[1]

QD: once daily; BID: twice daily.

Phase Ib Study in ER+/HER2+ Metastatic Breast Cancer
(NCT03308201)

This study evaluated the safety and efficacy of Sacibertinib in combination with endocrine
therapy in patients with estrogen receptor-positive (ER+) and HER2-positive metastatic breast
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cancer.[3]

Table 3: Summary of Phase Ib Study (NCT03308201) of Sacibertinib with Endocrine Therapy

Parameter Value

ER+/HER2+ metastatic breast cancer

Patient Population pretreated with chemotherapy and anti-HER2
therapy

Sacibertinib Dosing 200mg-500mg daily[3]

Endocrine Therapy Exemestane, letrozole, or fulvestrant[3]

Overall Response Rate (ORR) 31.4%[4]

Disease Control Rate (DCR) 82.4%[4]

Clinical Benefit Rate (CBR) 60.8%[4]

Median Progression-Free Survival (PFS) 9.0 months|[3][4]

Ongoing Phase lll Study (NCT05122494)

A randomized, open-label, multicenter Phase Il study is currently evaluating the efficacy and
safety of Sacibertinib in combination with an aromatase inhibitor versus standard of care in
postmenopausal patients with HER2+/ER+ advanced breast cancer who have received prior
trastuzumab-based therapy.[1]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://eureka.patsnap.com/patent-US20120225872A1
https://www.benchchem.com/product/b10830820?utm_src=pdf-body
https://eureka.patsnap.com/patent-US20120225872A1
https://eureka.patsnap.com/patent-US20120225872A1
https://patents.google.com/patent/CN106432202B/en
https://patents.google.com/patent/CN106432202B/en
https://patents.google.com/patent/CN106432202B/en
https://eureka.patsnap.com/patent-US20120225872A1
https://patents.google.com/patent/CN106432202B/en
https://www.benchchem.com/product/b10830820?utm_src=pdf-body
https://synapse.patsnap.com/drug/9d336db4bff24d5c9fad266ebcb3b289
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Clinical Development Phases
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Caption: Clinical development workflow of Sacibertinib from early to late-stage trials.

Conclusion

Sacibertinib is a potent, irreversible dual inhibitor of EGFR and HER2 with a promising clinical
profile in HER2-positive breast cancer. The available data from early-phase clinical trials
demonstrate a manageable safety profile and encouraging anti-tumor activity, both as a single
agent and in combination with endocrine therapy. The ongoing Phase Il trial will be crucial in
further defining its role in the treatment landscape for this patient population. Further
publication of detailed preclinical data would be beneficial for the scientific community to fully
understand its pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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